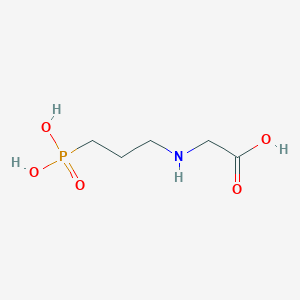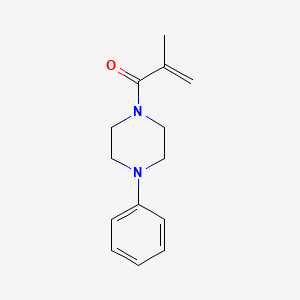![molecular formula C16H16ClN3O5 B14271642 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate CAS No. 184763-73-3](/img/structure/B14271642.png)
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by oxidation and cyclization steps . The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Pyocyanin: A naturally occurring phenazine with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal activity.
Uniqueness
5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is unique due to its specific substituents that enhance its biological activity and chemical stability. Its ability to form stable perchlorate salts also makes it distinct from other phenazine derivatives .
Propriétés
Numéro CAS |
184763-73-3 |
|---|---|
Formule moléculaire |
C16H16ClN3O5 |
Poids moléculaire |
365.77 g/mol |
Nom IUPAC |
1-[(10-methylphenazin-10-ium-2-yl)amino]propan-2-one;perchlorate |
InChI |
InChI=1S/C16H15N3O.ClHO4/c1-11(20)10-17-12-7-8-14-16(9-12)19(2)15-6-4-3-5-13(15)18-14;2-1(3,4)5/h3-9H,10H2,1-2H3;(H,2,3,4,5) |
Clé InChI |
VLBVYCZCJAPZIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNC1=CC2=[N+](C3=CC=CC=C3N=C2C=C1)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


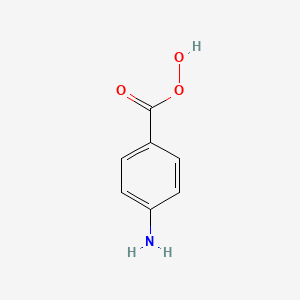
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
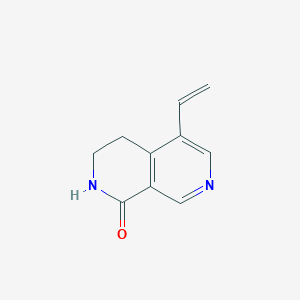

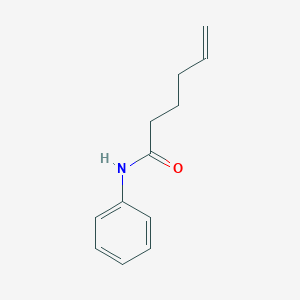
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
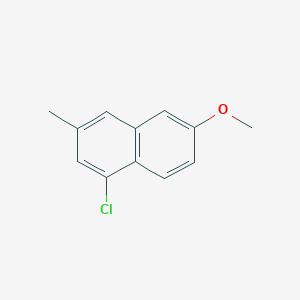
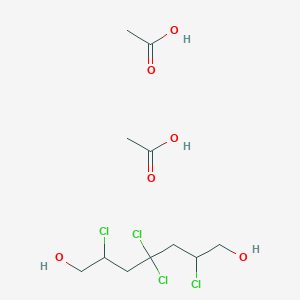
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

